

An In-depth Technical Guide to H2N-PEG5-Hydrazide: Properties and Applications

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Compound of Interest

Compound Name: H2N-PEG5-Hydrazide

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For Researchers, Scientists, and Drug Development Professionals

H2N-PEG5-Hydrazide is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and proteomics. Its structure, featuring a primary amine (H2N), a five-unit polyethylene glycol (PEG) chain, and a hydrazide (-NHNH2) functional group, provides a versatile tool for covalently linking molecules of interest. This guide details the physical and chemical properties of **H2N-PEG5-Hydrazide**, outlines key experimental protocols for its use, and provides visual workflows for its primary applications.

Core Physical and Chemical Properties

The distinct functional groups at either end of the flexible PEG spacer allow for selective and sequential reactions, making **H2N-PEG5-Hydrazide** an ideal crosslinker. The hydrophilic PEG chain enhances the solubility and reduces the immunogenicity of the resulting conjugates.

Property	Value	Source(s)
Molecular Formula	C13H29N3O6	[1] [2] [3] [4]
Molecular Weight	323.39 g/mol	[1]
Appearance	Viscous liquid	
Purity	≥ 95%	
Solubility	Soluble in water and most polar organic solvents	
Storage Conditions	Store at -20°C to -18°C, protect from light	
Reactivity	The amine group reacts with activated carboxylic acids (e.g., NHS esters). The hydrazide group reacts with aldehydes and ketones to form stable hydrazone bonds, typically at pH 5-7.	
pKa (Hydrazine)	~8.1 (This value for the parent molecule, hydrazine, suggests the basicity of the hydrazide group)	

Experimental Protocols

The utility of **H2N-PEG5-Hydrazide** is best demonstrated through its application in bioconjugation and as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Protocol 1: General Protein Labeling via Hydrazone Ligation

This protocol describes the labeling of a glycoprotein that has been oxidized to generate aldehyde groups.

Materials:

- Glycoprotein of interest
- Sodium periodate (NaIO₄) solution
- **H2N-PEG5-Hydrazide**
- Labeling buffer (e.g., 0.1 M sodium acetate, pH 5.5)
- Quenching solution (e.g., glycerol)
- Desalting column

Procedure:

- Oxidation of Glycoprotein:
 - Dissolve the glycoprotein in the labeling buffer.
 - Add a freshly prepared solution of sodium periodate to the glycoprotein solution. The final concentration of periodate will need to be optimized but is typically in the low millimolar range.
 - Incubate the reaction on ice for 15-30 minutes in the dark.
 - Quench the reaction by adding a quenching solution.
 - Remove excess periodate and quenching agent using a desalting column, exchanging the buffer back to the labeling buffer.
- Hydrazone Ligation:
 - To the oxidized glycoprotein, add a 10-50 fold molar excess of **H2N-PEG5-Hydrazide**.
 - Incubate the reaction for 1-2 hours at room temperature. The reaction can be allowed to proceed overnight at 4°C.

- The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
- Purification:
 - Remove excess **H2N-PEG5-Hydrazide** and byproducts using a desalting column or dialysis.

Protocol 2: Synthesis of a PROTAC using H2N-PEG5-Hydrazide

This protocol outlines a modular approach to synthesizing a PROTAC where **H2N-PEG5-Hydrazide** links a target protein ligand and an E3 ligase ligand. This example assumes one ligand has a carboxylic acid for amide bond formation and the other has an aldehyde for hydrazone formation.

Materials:

- Target Protein Ligand-COOH (Ligand A)
- E3 Ligase Ligand-CHO (Ligand B)
- **H2N-PEG5-Hydrazide**
- Amide coupling reagents (e.g., HATU, DIPEA)
- Anhydrous DMF
- Reaction buffer for hydrazone ligation (e.g., 0.1 M sodium acetate, pH 5.5)
- Standard laboratory equipment for organic synthesis and purification (e.g., flash chromatography, HPLC)

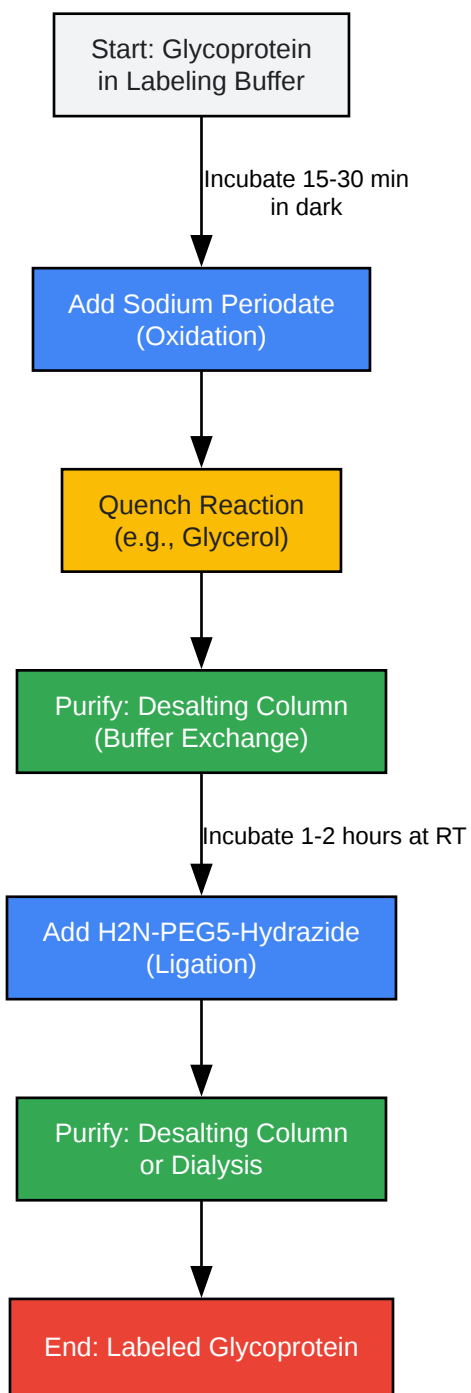
Procedure:

- Step A: Amide Coupling of Ligand A to **H2N-PEG5-Hydrazide**
 - Dissolve Ligand A-COOH in anhydrous DMF under an inert atmosphere.

- Add HATU (1.2 equivalents) and DIPEA (2-3 equivalents) and stir for 15 minutes at room temperature.
- Add **H2N-PEG5-Hydrazide** (1.1 equivalents) to the reaction mixture.
- Stir the reaction at room temperature overnight.
- Monitor the reaction by LC-MS.
- Upon completion, perform an aqueous workup and purify the product (Ligand A-PEG5-Hydrazide) by flash column chromatography.
- Step B: Hydrazone Ligation to Ligand B
 - Dissolve the purified Ligand A-PEG5-Hydrazide in the reaction buffer.
 - Add Ligand B-CHO (1-1.5 equivalents).
 - Stir the reaction at room temperature for 2-4 hours.
 - Monitor the reaction by LC-MS.
 - Purify the final PROTAC molecule by preparative HPLC.

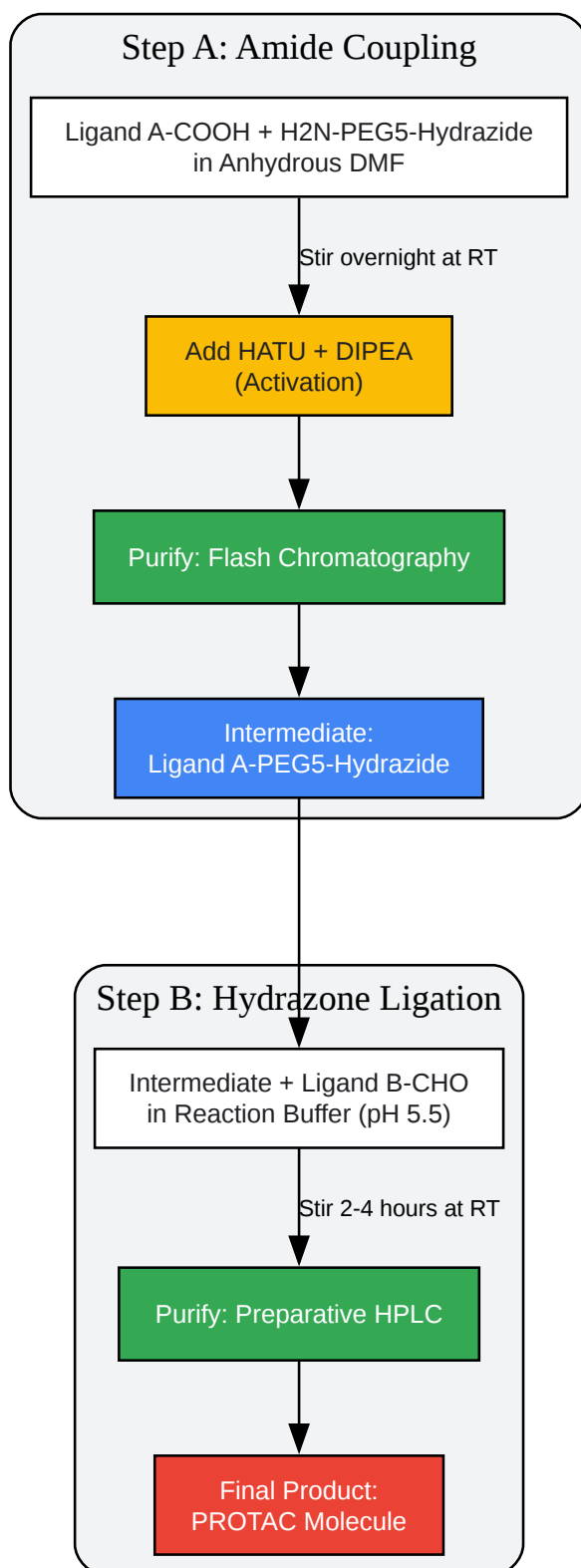
Visualizing Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows described above.



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Caption: Experimental workflow for glycoprotein labeling.



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Caption: Workflow for PROTAC synthesis.

Conclusion

H2N-PEG5-Hydrazide is a valuable reagent for researchers in drug development and chemical biology. Its defined structure and dual reactivity allow for the straightforward and efficient conjugation of diverse molecules. The protocols and workflows provided in this guide offer a starting point for the application of this versatile linker in creating novel bioconjugates and targeted therapeutics. As with any chemical synthesis, optimization of reaction conditions is crucial for achieving high yields and purity.

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